molecular formula C16H15N3O2S2 B5621799 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No. B5621799
M. Wt: 345.4 g/mol
InChI Key: NVTYTRKEKSCBDS-UHFFFAOYSA-N
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Description

The compound "N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide" belongs to a class of chemicals known for their potential in various applications due to their unique molecular structures. This introduction provides a foundation for understanding its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of similar thiazole derivatives typically involves the cyclization of appropriate precursors in the presence of reagents that facilitate the formation of the thiazole ring. For example, a one-pot reductive cyclization method has been utilized for synthesizing related compounds, using sodium dithionite as a reductive agent in DMSO solvent (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using techniques like IR, 1H-NMR, 13C-NMR, and LC-MS. These methods provide insights into the arrangement of atoms within the molecule and the presence of functional groups (Bhaskar et al., 2019).

properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-9-14(23-10(2)17-9)15(20)19-16-18-12(8-22-16)11-6-4-5-7-13(11)21-3/h4-8H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTYTRKEKSCBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide

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